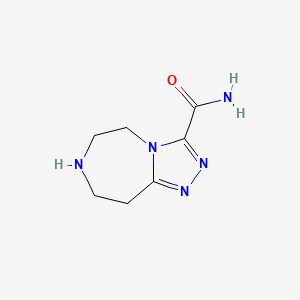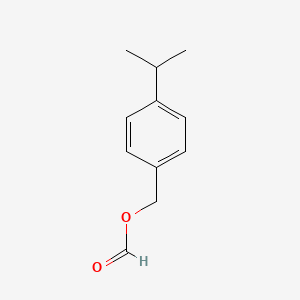![molecular formula C21H28N2O B13780769 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline CAS No. 66968-18-1](/img/structure/B13780769.png)
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is a complex organic compound featuring a methoxyphenyl group, a propylazetidinyl group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and propyl groups. The final step involves the attachment of the aniline moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the azetidine ring can produce a more saturated azetidine compound.
Aplicaciones Científicas De Investigación
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the azetidine ring can provide structural rigidity. The aniline moiety may participate in hydrogen bonding or π-π interactions, enhancing the compound’s affinity for its target.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(3-methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound also contains a methoxyphenyl group but features a quinazolinone core.
Uniqueness
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Its azetidine ring and aniline moiety distinguish it from other methoxyphenyl-containing compounds, providing unique opportunities for research and application.
Propiedades
Número CAS |
66968-18-1 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline |
InChI |
InChI=1S/C21H28N2O/c1-3-12-21(18-5-4-6-20(14-18)24-2)15-23(16-21)13-11-17-7-9-19(22)10-8-17/h4-10,14H,3,11-13,15-16,22H2,1-2H3 |
Clave InChI |
JKCBCFOGBHTOCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


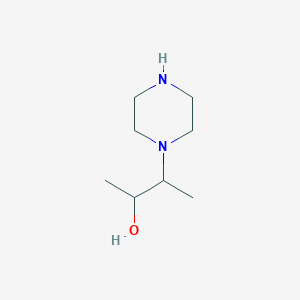
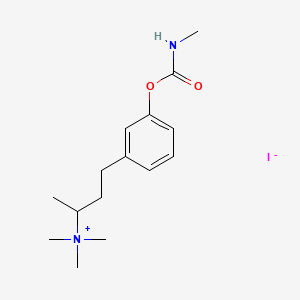
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

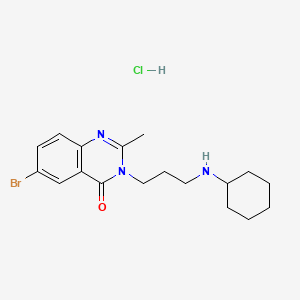
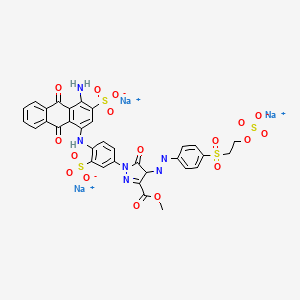

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
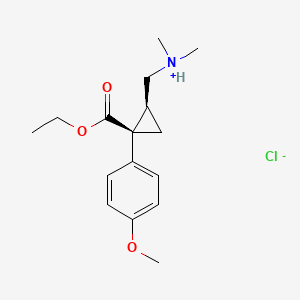
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
